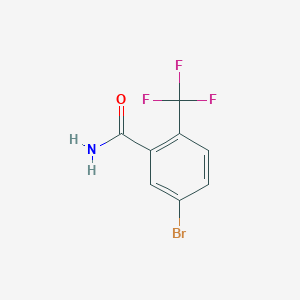

5-Bromo-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethyl)benzamide typically involves the bromination of 2-(trifluoromethyl)benzoic acid followed by the conversion to the corresponding benzamide. The bromination reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or dichloromethane and are conducted at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to yield amines.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide, thiourea, or alkoxide salts. Conditions typically involve polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from 0°C to reflux.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are employed under inert atmosphere conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzamides with various functional groups.

Oxidation and Reduction: Products include benzoic acids or benzylamines.

Coupling Reactions: Products are more complex aromatic compounds with extended conjugation.

Applications De Recherche Scientifique

Scientific Research Applications

-

Chemistry:

- Building Block: 5-Bromo-2-(trifluoromethyl)benzamide serves as a crucial building block in the synthesis of more complex organic molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies.

- Reactivity Studies: The compound undergoes various reactions, including substitution, oxidation, and coupling reactions, making it valuable for exploring chemical reactivity and pathways.

-

Biology:

- Biochemical Probes: It is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. The compound's ability to interact with specific biological targets can help elucidate enzyme mechanisms.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.

-

Medicine:

- Therapeutic Potential: Research explores its potential therapeutic properties, including anti-inflammatory and anticancer activities. Studies indicate that compounds with similar structures exhibit significant biological effects, leading to investigations into their pharmacological profiles.

- Drug Development: The unique properties of this compound make it a candidate for drug development, particularly in designing novel pharmaceuticals targeting specific diseases.

-

Industry:

- Advanced Materials: The compound's chemical properties are leveraged in the development of advanced materials, including polymers and coatings. Its stability and reactivity can enhance the performance characteristics of these materials.

- Agrochemicals: It is also explored for applications in agrochemicals due to its potential effectiveness as a pesticide or herbicide.

Case Studies and Research Findings

-

Enzymatic Inhibition Studies:

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications in metabolic disorders. -

Anticancer Activity:

In vitro studies have shown that this compound exhibits selective cytotoxicity against certain cancer cell lines. Further research aims to explore its mechanism of action and potential as a lead compound for anticancer drug development. -

Material Science Applications:

Research has demonstrated the utility of this compound in creating novel polymeric materials with enhanced thermal stability and chemical resistance. These materials are being tested for use in coatings and electronic applications.

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecules. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-5-(trifluoromethyl)benzamide

- 5-Fluoro-2-(trifluoromethyl)benzamide

- 5-Chloro-2-(trifluoromethyl)benzamide

Uniqueness

5-Bromo-2-(trifluoromethyl)benzamide is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in various research applications.

Activité Biologique

5-Bromo-2-(trifluoromethyl)benzamide is an organic compound notable for its unique structural features, including a bromine atom and a trifluoromethyl group. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C8H5BrF3NO

- Molecular Weight : 168.03 g/mol

The presence of both bromine and trifluoromethyl groups influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, indicating that this compound may also interact with specific biological receptors, potentially modulating their activity.

- Biochemical Pathways : The compound is believed to affect various biochemical pathways, including those involved in inflammation and cancer progression. The trifluoromethyl group can enhance lipophilicity, aiding in cellular membrane penetration.

- Chemical Reactivity : The bromine atom allows for substitution reactions, where it can be replaced by other nucleophiles. This characteristic can lead to the formation of derivatives with varied biological activities.

Antifungal Activity

Research has indicated that derivatives of this compound exhibit significant antifungal properties. For example, a related compound demonstrated an inhibition rate of 100% against Phomopsis sp., outperforming standard antifungal agents like Pyrimethanil .

Anticancer Potential

The compound has been explored for its anticancer properties. Studies have shown that similar trifluoromethyl-containing compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth .

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been linked to enhanced biological activity in various compounds. For instance, studies have shown that adding this group increases the potency of inhibitors targeting specific enzymes, such as reverse transcriptase .

Case Studies

- Antifungal Efficacy : In a study assessing the antifungal activity of related benzamide derivatives, compounds similar to this compound exhibited promising results against Botrytis cinerea and Botryosphaeria dothidea, suggesting potential applications in agricultural fungicides .

- Anticancer Activity : A study highlighted the efficacy of trifluoromethyl-substituted benzamides in inhibiting cancer cell lines, demonstrating their potential as novel anticancer agents .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-bromo-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-4-1-2-6(8(10,11)12)5(3-4)7(13)14/h1-3H,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXHGJXJNAXKNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.